molecular formula C13H16O3 B13932791 Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 101637-69-8

Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13932791
CAS No.: 101637-69-8
M. Wt: 220.26 g/mol
InChI Key: DMNMLCQJTXQYMB-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group and an ethyl ester group attached to a tetrahydronaphthalene core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts. The reaction is carried out under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the hydroxyl and ester groups.

    6-Ethyltetralin: Similar structure but lacks the hydroxyl group.

    1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains two hydroxyl groups instead of one

Uniqueness

Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both a hydroxyl group and an ethyl ester group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

101637-69-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

DMNMLCQJTXQYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=CC(=C2)O

Origin of Product

United States

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